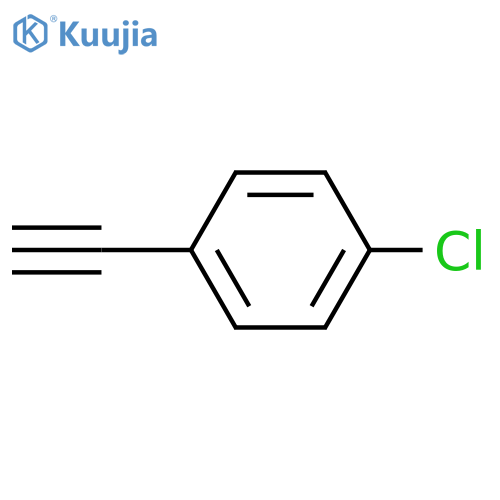

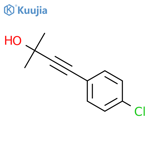

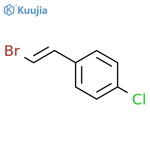

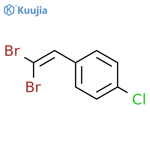

Synthesis of terminal alkynes/diynes through deprotection of acetone protected alkynes under mild conditions

,

Youji Huaxue,

2017,

37(2),

418-422